molecular formula C12H12BrNO B12952056 7-Bromo-2-propoxyquinoline

7-Bromo-2-propoxyquinoline

Cat. No.: B12952056
M. Wt: 266.13 g/mol
InChI Key: GKVMJGVIXYAGOS-UHFFFAOYSA-N
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Description

7-Bromo-2-propoxyquinoline is a chemical compound belonging to the quinoline family, characterized by a bromine atom at the 7th position and a propoxy group at the 2nd position on the quinoline ring. Quinoline derivatives are known for their diverse applications in medicinal chemistry, organic synthesis, and industrial processes due to their unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-2-propoxyquinoline typically involves the bromination of 2-propoxyquinoline. The process begins with the preparation of 2-propoxyquinoline, which can be synthesized through the reaction of 2-chloroquinoline with propanol in the presence of a base. The bromination is then carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the 7th position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-2-propoxyquinoline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl or styrene derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Reagents like sodium amide, thiourea, or alkoxides in polar solvents.

    Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products Formed:

  • Substituted quinoline derivatives.
  • Quinoline N-oxides.
  • Dihydroquinoline derivatives.
  • Biaryl or styrene derivatives.

Scientific Research Applications

7-Bromo-2-propoxyquinoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Bromo-2-propoxyquinoline involves its interaction with specific molecular targets and pathways. The bromine atom and propoxy group contribute to its binding affinity and selectivity towards these targets. The compound can inhibit enzymes, modulate receptor activity, or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

    7-Bromoquinoline: Lacks the propoxy group, leading to different reactivity and applications.

    2-Propoxyquinoline: Lacks the bromine atom, affecting its chemical properties and biological activity.

    7-Bromo-2-methylquinoline: Substitutes the propoxy group with a methyl group, resulting in variations in its chemical behavior and uses.

Uniqueness: 7-Bromo-2-propoxyquinoline’s unique combination of a bromine atom and a propoxy group imparts distinct chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C12H12BrNO

Molecular Weight

266.13 g/mol

IUPAC Name

7-bromo-2-propoxyquinoline

InChI

InChI=1S/C12H12BrNO/c1-2-7-15-12-6-4-9-3-5-10(13)8-11(9)14-12/h3-6,8H,2,7H2,1H3

InChI Key

GKVMJGVIXYAGOS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC2=C(C=CC(=C2)Br)C=C1

Origin of Product

United States

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